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molecular formula C12H11ClN2 B8613470 5-(4-Chloro-phenyl)-3-methyl-pyridin-2-ylamine

5-(4-Chloro-phenyl)-3-methyl-pyridin-2-ylamine

Cat. No. B8613470
M. Wt: 218.68 g/mol
InChI Key: STZXSQLBHPLHHB-UHFFFAOYSA-N
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Patent
US08093263B2

Procedure details

Prepared as described in example C.32 (step 4) from commercially available 2-amino-5-bromo-3-methyl-pyridine (4 g, 21.4 mmol) and commercially available 4-chlorophenylboronic acid (3.68 g, 23.5 mmol). Obtained as an off-white solid (3.86 g, 83%). MS (EI) 218.1 [(M)+]; mp 156° C.
Quantity
4 g
Type
reactant
Reaction Step One
Quantity
3.68 g
Type
reactant
Reaction Step Two
Name
Yield
83%

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[C:7]([CH3:8])=[CH:6][C:5](Br)=[CH:4][N:3]=1.[Cl:10][C:11]1[CH:16]=[CH:15][C:14](B(O)O)=[CH:13][CH:12]=1>>[Cl:10][C:11]1[CH:16]=[CH:15][C:14]([C:5]2[CH:6]=[C:7]([CH3:8])[C:2]([NH2:1])=[N:3][CH:4]=2)=[CH:13][CH:12]=1

Inputs

Step One
Name
Quantity
4 g
Type
reactant
Smiles
NC1=NC=C(C=C1C)Br
Step Two
Name
Quantity
3.68 g
Type
reactant
Smiles
ClC1=CC=C(C=C1)B(O)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
Prepared

Outcomes

Product
Name
Type
product
Smiles
ClC1=CC=C(C=C1)C=1C=C(C(=NC1)N)C
Measurements
Type Value Analysis
AMOUNT: MASS 3.86 g
YIELD: PERCENTYIELD 83%
YIELD: CALCULATEDPERCENTYIELD 82.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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